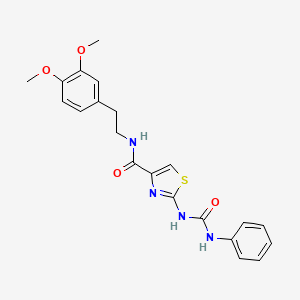

N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-28-17-9-8-14(12-18(17)29-2)10-11-22-19(26)16-13-30-21(24-16)25-20(27)23-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDOTWSUBHAPHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide typically involves the following steps:

Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the phenylureido group: This step involves the reaction of the thiazole derivative with phenyl isocyanate under controlled conditions.

Introduction of the 3,4-dimethoxyphenethyl group: This can be done through a nucleophilic substitution reaction using a suitable leaving group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reagents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Comparison of N-Substituted Thiazole-4-carboxamides

Table 2: Thiazole vs. Thiadiazole Derivatives

Research Findings and Discussion

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in (amide coupling) and (thiazole formation).

- Bioactivity Hypotheses : The phenylureido group may enhance kinase or protease inhibition compared to simpler acyl derivatives .

- ADME Profile : The 3,4-dimethoxyphenethyl group could improve blood-brain barrier penetration relative to polar analogues but may increase metabolic oxidation risks.

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic organic compound classified within thiazole derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article delves into its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring, a phenylureido group, and a 3,4-dimethoxyphenethyl moiety. The synthesis typically involves:

- Formation of the Thiazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Attachment of the Phenylureido Group : Involves reacting the thiazole derivative with phenyl isocyanate.

- Introduction of the 3,4-Dimethoxyphenethyl Group : Accomplished via a nucleophilic substitution reaction.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide has shown promise in inhibiting cancer cell proliferation through mechanisms such as:

- Inhibition of Tubulin Polymerization : Similar compounds have been noted to disrupt microtubule dynamics, which is crucial for cancer cell division .

- Targeting Specific Pathways : The compound's interaction with various molecular targets may modulate signaling pathways involved in cell survival and apoptosis.

Neuroprotective Effects

The compound is also being investigated for its neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. Studies have suggested that thiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission .

The precise mechanism of action for N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide remains under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and neurodegeneration.

- Receptor Modulation : Interaction with specific receptors could lead to altered cellular responses beneficial for therapeutic outcomes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Neuroprotective | AChE inhibition | |

| Antimicrobial | Potential activity against pathogens |

Case Study: Anticancer Activity

In a study evaluating various thiazole derivatives, N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide demonstrated significant cytotoxicity against melanoma and prostate cancer cell lines. The IC50 values were found to be in the low nanomolar range, indicating potent activity compared to earlier compounds in the series .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.